![molecular formula C21H19F2N3O2S B2664849 N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1796947-18-6](/img/structure/B2664849.png)
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide”, also known as “N-(3-{2-[(2,4-difluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) in malignant cells .
Antimicrobial Applications
The compound’s thiazole ring is known for its antimicrobial properties. It can be used to develop new antibiotics that target resistant bacterial strains. The presence of the difluorophenyl group enhances its ability to penetrate bacterial cell walls and disrupt essential biological processes .
Anti-inflammatory Agents
Research has indicated that this compound can act as an anti-inflammatory agent. Its ability to inhibit certain enzymes involved in the inflammatory response makes it a candidate for developing new treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural receptors could help in protecting neurons from oxidative stress and apoptosis .
Molecular Docking Studies
In silico studies, such as molecular docking, utilize this compound to predict its interaction with various biological targets. These studies help in understanding the binding affinity and specificity of the compound, aiding in the design of more effective drugs.
Molbank Springer MDPI Molbank : Springer : MDPI : Molbank : Springer
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2S/c22-15-4-5-18(17(23)11-15)25-21-26-19(12-29-21)14-2-1-3-16(10-14)24-20(27)13-6-8-28-9-7-13/h1-5,10-13H,6-9H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYYDOMSGAWSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide |
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